6-(Cyclopropylamino)nicotinaldehyde

Übersicht

Beschreibung

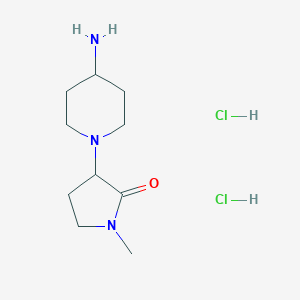

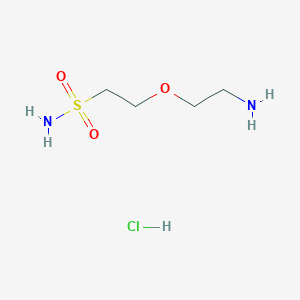

6-(Cyclopropylamino)nicotinaldehyde is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is commonly used in research .

Synthesis Analysis

The synthesis of cyclopropylamine, a component of 6-(Cyclopropylamino)nicotinaldehyde, has been described in a patent . The process involves preparing cyclopropylamine from γ-butyrolactone. The γ-butyrolactone ring is cleaved with a hydrohalide in the presence of a novel catalyst comprising an aqueous sulfuric acid solution .Molecular Structure Analysis

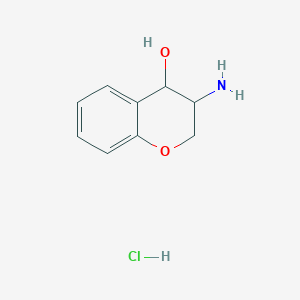

The molecular structure of 6-(Cyclopropylamino)nicotinaldehyde is characterized by a cyclopropyl group attached to an amino group, which is further attached to a nicotinaldehyde . The compound has a predicted density of 1.317±0.06 g/cm3 .Chemical Reactions Analysis

6-(Cyclopropylamino)nicotinaldehyde, like other N-cyanoacetamides, can undergo a variety of condensation and substitution reactions . These compounds are considered important precursors for heterocyclic synthesis .Physical And Chemical Properties Analysis

6-(Cyclopropylamino)nicotinaldehyde has a predicted density of 1.317±0.06 g/cm3 and a predicted boiling point of 335.6±27.0 °C . The compound’s molecular formula is C9H10N2O and it has a molecular weight of 162.19 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

6-(Cyclopropylamino)nicotinaldehyde serves as a precursor in the synthesis of various heterocyclic compounds due to its reactivity. For instance, nicotinaldehyde reacted with cyanoethanethioamide to yield derivatives with potential antiviral activities, highlighting its role in the development of bioactive compounds (Attaby et al., 2007). Furthermore, nicotinaldehyde's reactivity with various reagents has been utilized in synthesizing diverse bipyridine compounds exhibiting antimicrobial and α-glucosidase inhibitory activities, demonstrating its versatility in chemical synthesis (Bhimapaka et al., 2020).

Spectroscopic Analysis and Material Studies

Nicotinaldehyde, closely related to 6-(Cyclopropylamino)nicotinaldehyde, has been extensively studied using spectroscopic methods. Investigations using Fourier-transform infrared and Raman spectroscopy have provided detailed insights into its molecular vibrations and structure, aiding in the structural elucidation of this compound and its derivatives (Jose & Mohan, 2006).

Metabolic and Enzymatic Research

In the realm of biochemistry and enzymology, nicotinaldehyde and its derivatives have been used to study and inhibit nicotinamidases, enzymes involved in NAD(+) metabolism and potentially in aging and disease processes. The inhibitory effect of nicotinaldehyde derivatives on these enzymes has facilitated the understanding of their catalytic mechanisms and potential therapeutic applications (French et al., 2010).

Pharmaceutical and Biomedical Applications

In pharmaceutical research, derivatives of 6-(Cyclopropylamino)nicotinaldehyde have been explored for their therapeutic potential. For example, the compound's transformation through deamination is a critical step in activating certain prodrugs for HIV treatment. The study of its deamination has provided valuable insights into drug metabolism and the development of more effective antiviral therapies (Fan et al., 2016).

Analytical and Sensing Technologies

Nicotinaldehyde-based compounds have also been employed in the development of analytical techniques and sensors. For instance, modified electrodes using derivatives of nicotinaldehyde have shown potential for sensitive and selective detection of biomolecules, illustrating the compound's application in analytical chemistry and biosensing technologies (Karimi-Maleh et al., 2013).

Zukünftige Richtungen

The future directions of research on 6-(Cyclopropylamino)nicotinaldehyde could involve further exploration of its synthesis methods, its potential uses in the formation of biologically active compounds, and its role in NAD biosynthesis . Further studies could also investigate its physical and chemical properties in more detail.

Eigenschaften

IUPAC Name |

6-(cyclopropylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-6-7-1-4-9(10-5-7)11-8-2-3-8/h1,4-6,8H,2-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLSPIPTXMYBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)